methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is C₁₆H₁₅ClN₂O₃S, with a molecular weight of 350.82 g/mol. The structure includes a 4-chlorophenyl group at position 6, a methyl group at position 8, and a methyl ester at position 7 (Figure 1).
Properties
CAS No. |
300770-15-4 |
|---|---|
Molecular Formula |
C16H15ClN2O3S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-3-5-11(17)6-4-10)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
FKKPNGBLMMBXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Cyclocondensation
The pyrimido[2,1-b] thiazine core is typically synthesized through cyclocondensation reactions. A widely adopted method involves reacting thiourea derivatives with β-keto esters under acidic or basic conditions. For instance, thiourea and methyl 3-oxobutanoate undergo cyclization in the presence of hydrochloric acid to form the thiazine ring, followed by dehydrogenation to introduce the pyrimidine moiety .
Key Reaction Conditions :
-
Catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA).
-
Solvent : Ethanol or acetic acid.
-
Temperature : Reflux at 80–100°C for 6–12 hours.
-
Yield : 60–75% after purification via silica gel chromatography .
Modifications to the β-keto ester (e.g., methyl vs. benzyl groups) allow control over substituents at positions 7 and 8 of the core structure. For the target compound, methyl 3-oxobutanoate provides the 8-methyl and 7-carboxylate groups directly .
Esterification and Final Functionalization
The methyl ester at position 7 is introduced via esterification of a carboxylic acid intermediate. Using methanol and sulfuric acid under reflux provides the ester in near-quantitative yield . For the target compound, this step is often integrated early in the synthesis by starting with methyl acetoacetate as the β-keto ester .
Green Synthesis Innovations
Recent advances emphasize eco-friendly methods:
-
Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 90°C for SNAr steps) .
-
Solvent-Free Conditions : Grinding thiourea and β-keto ester with PTSA yields the core structure without solvents, achieving 70% yield .
-
Ionic Liquids : [BMIM]HSO₄ serves as both catalyst and solvent, enhancing reaction efficiency and recyclability .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve heat and mass transfer. A patented method (EP0409223A2) uses a tubular reactor with the following parameters:
-
Residence Time : 10 minutes.
-
Temperature : 150°C.
-
Catalyst : Heterogeneous ZrO₂ nanoparticles.
Analytical Characterization
Critical characterization data for the target compound include:
-
NMR : ¹H NMR (DMSO-d₆) δ 7.42–7.35 (m, 4H, Ar-H), 5.16 (s, 1H, CH), 3.65 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃) .
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient) .
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 6 and 8 are minimized using bulky directing groups (e.g., tert-butyl carbamate) .
-
Byproduct Formation : Column chromatography (hexane/ethyl acetate) or recrystallization (methanol/water) isolates the desired product .
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 65 | 12 h | Low | Moderate |
| Microwave SNAr | 68 | 0.5 h | High | High |
| Solvent-Free Grinding | 70 | 2 h | Low | Low |
| Flow Reactor | 85 | 0.2 h | High | Industrial |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of pyrimido-thiazine/oxazine derivatives. Below is a detailed comparison with structurally similar analogs, focusing on substituents, heterocyclic cores, and functional group variations (Table 1).
Table 1: Structural and Functional Comparison of Pyrimido-Thiazine/Oxazine Derivatives
Key Observations:
Halogen Substituents: The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. Replacement with 4-iodophenyl (larger, polarizable halogen) increases molecular weight and may enhance membrane permeability .
Ester Group Variations :
- Methyl ester (target compound) vs. ethyl ester () or allyl ester (): Longer alkyl chains (ethyl, allyl) increase hydrophobicity, while allyl esters enable further functionalization via radical or nucleophilic reactions.
Heterocyclic Core Differences :
- Thiazine (S-containing) vs. Oxazine (O-containing) : The sulfur atom in thiazine derivatives may confer distinct redox properties or metal-binding capacity compared to oxygen in oxazines .
Functional Group Reactivity: The 8-methylthio group in pyrimido-oxazine derivatives () serves as a leaving group, enabling nucleophilic substitution (e.g., with amines or phenols). This reactivity is absent in the target compound, which lacks a sulfur-based substituent. The cyano group in oxazine analogs () introduces nitrile-based reactivity, such as hydrolysis to carboxylic acids or participation in cycloadditions.
Q & A
Q. What are the established synthetic routes for methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a pyrimido-thiazine scaffold may be constructed by reacting a substituted pyrimidine intermediate with a thiazine precursor under reflux conditions. Key steps include:
- Reagent Selection : Use oxalyl chloride and triethylamine (Et3N) in DMF to facilitate cyclization (similar to methods in pyrimido-triazine derivatives) .
- Condition Optimization : Control reaction temperature (80–100°C) and time (8–12 hours) to maximize yield while minimizing side products like hydrolyzed esters.
- Purification : Employ recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Table 1 : Example Reaction Conditions for Pyrimido-Thiazine Synthesis
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Oxalyl chloride, Et3N | DMF | 90 | 8 | 65–75 |
| Recrystallization | Ethanol | – | RT | – | 85–90 |
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Identify characteristic peaks for the 4-chlorophenyl group (δ 7.3–7.5 ppm, doublet) and the methyl ester (δ 3.8–4.0 ppm, singlet). Pyrimidine-thiazine protons appear as multiplets between δ 2.5–3.5 ppm .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and aromatic C-Cl bonds (750 cm<sup>-1</sup>).
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> calculated for C16H14ClN3O3S: 364.0521; observed: 364.0518) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50 values .
- Enzyme Inhibition : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs .
Advanced Research Questions
Q. How can reaction mechanisms for pyrimido-thiazine ring formation be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use <sup>13</sup>C-labeled reagents to track carbonyl carbons during cyclization.
- DFT Calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack of thiazine sulfur on pyrimidine carbonyl) .
- Kinetic Studies : Monitor reaction progress via HPLC to derive rate constants under varying pH and solvent conditions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like cell line heterogeneity or assay protocols .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 3,4-dimethoxyphenyl) to isolate pharmacophore contributions .
- Proteomics : Use mass spectrometry to identify off-target protein interactions that may explain divergent results .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel liability.
- Molecular Dynamics Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify vulnerable sites for oxidation .
Data Contradiction Analysis
Example Contradiction : Discrepancies in reported IC50 values for kinase inhibition.
- Resolution Strategy :
- Standardize Assays : Re-test the compound using uniform ATP concentrations and enzyme isoforms.
- Control for Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
- Validate via Orthogonal Assays : Compare fluorescence-based kinase activity with radiometric assays .
Key Research Considerations
- Synthetic Challenges : Sensitivity of the ester group to hydrolysis requires anhydrous conditions during synthesis .
- Biological Relevance : The 4-chlorophenyl group enhances membrane permeability but may contribute to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
